molecular formula C7H9NO3S2 B1305188 2-[(2-Furylmethyl)sulfonyl]ethanethioamide CAS No. 175202-41-2

2-[(2-Furylmethyl)sulfonyl]ethanethioamide

Cat. No.: B1305188
CAS No.: 175202-41-2
M. Wt: 219.3 g/mol
InChI Key: TZQWZFLBMQSOPC-UHFFFAOYSA-N
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Description

2-[(2-Furylmethyl)sulfonyl]ethanethioamide is a chemical compound with the molecular formula C7H9NO3S2 and a molecular weight of 219.29 g/mol . It is characterized by the presence of a furan ring, a sulfonyl group, and a thioamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

2-[(2-Furylmethyl)sulfonyl]ethanethioamide has several applications in scientific research:

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Furylmethyl)sulfonyl]ethanethioamide typically involves the reaction of 2-furylmethanethiol with ethanesulfonyl chloride under basic conditions to form the corresponding sulfonyl derivative. This intermediate is then reacted with thioamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Furylmethyl)sulfonyl]ethanethioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted furans depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-[(2-Furylmethyl)sulfonyl]ethanethioamide involves its interaction with specific molecular targets and pathways. The sulfonyl and thioamide groups are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Thienylmethyl)sulfonyl]ethanethioamide
  • 2-[(2-Pyridylmethyl)sulfonyl]ethanethioamide
  • 2-[(2-Phenylmethyl)sulfonyl]ethanethioamide

Uniqueness

2-[(2-Furylmethyl)sulfonyl]ethanethioamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with different aromatic rings, such as thiophene, pyridine, or benzene derivatives .

Properties

IUPAC Name

2-(furan-2-ylmethylsulfonyl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S2/c8-7(12)5-13(9,10)4-6-2-1-3-11-6/h1-3H,4-5H2,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQWZFLBMQSOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CS(=O)(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384842
Record name 2-[(2-Furylmethyl)sulfonyl]ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-41-2
Record name 2-[(2-Furanylmethyl)sulfonyl]ethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Furylmethyl)sulfonyl]ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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